Potassium;5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
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Overview
Description
Potassium;5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound with the molecular formula C8H7N3O2K. It is a potassium salt of 5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid. This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the reaction of 5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid with a potassium base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Potassium;5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the potassium ion is replaced by other cations.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound .
Scientific Research Applications
Potassium;5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of potassium;5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
5-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid: The parent acid form of the compound.
Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate: An ester derivative with different solubility and reactivity properties.
5-Methylpyrazolo[1,5-a]pyrimidine-3-carboxamide: An amide derivative with potential biological activities.
Uniqueness
Potassium;5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is unique due to its potassium salt form, which enhances its solubility and reactivity in aqueous environments. This makes it particularly useful in biological and medicinal applications where water solubility is crucial .
Properties
IUPAC Name |
potassium;5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.K/c1-5-2-3-11-7(10-5)6(4-9-11)8(12)13;/h2-4H,1H3,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRZNVXVJIVXLK-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C=C1)C(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6KN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2243514-94-3 |
Source
|
Record name | potassium 5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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